molecular formula C11H20O2 B13770340 1,3-Dioxepin, 2-hexyl-4,7-dihydro- CAS No. 61732-96-5

1,3-Dioxepin, 2-hexyl-4,7-dihydro-

Cat. No.: B13770340
CAS No.: 61732-96-5
M. Wt: 184.27 g/mol
InChI Key: BKMHRWAUFCKQFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of heptanal with butene-1,4-glycol under acidic conditions to form the acetal . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of 2-Hexyl-4,7-dihydro-1,3-dioxepin follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted dioxepin derivatives.

Scientific Research Applications

2-Hexyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

2-Hexyl-4,7-dihydro-1,3-dioxepin can be compared with other similar compounds, such as:

Biological Activity

1,3-Dioxepin, 2-hexyl-4,7-dihydro- is a cyclic ether compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

1,3-Dioxepin compounds are characterized by a dioxepin ring structure, which contributes to their unique chemical properties. The specific compound in focus features a hexyl substituent at the 2-position and a dihydro configuration at the 4 and 7 positions.

PropertyValue
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.26 g/mol
Melting PointNot Available
Boiling PointNot Available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that various dioxepin derivatives exhibit significant antimicrobial activity. A study conducted on dioxepin compounds showed that they possess inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

Another area of interest is the antioxidant potential of 1,3-Dioxepin derivatives. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that the compound may scavenge free radicals effectively, thus contributing to its potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dioxepin derivatives, including 1,3-Dioxepin, 2-hexyl-4,7-dihydro-. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to known antibiotics .
  • Antioxidant Properties : In a study assessing the antioxidant capabilities of various dioxepins, it was found that 1,3-Dioxepin, 2-hexyl-4,7-dihydro- showed significant radical scavenging activity in vitro. The compound's ability to reduce oxidative stress markers in cellular models was highlighted as a promising avenue for further research .

The biological activity of 1,3-Dioxepin, 2-hexyl-4,7-dihydro- can be attributed to its structural features:

  • Cell Membrane Interaction : The hydrophobic hexyl group enhances its ability to integrate into lipid membranes, potentially disrupting microbial cell integrity.
  • Free Radical Scavenging : The dioxepin structure may facilitate electron donation to free radicals, neutralizing them before they can cause cellular damage.

Properties

CAS No.

61732-96-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-hexyl-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-8-11-12-9-6-7-10-13-11/h6-7,11H,2-5,8-10H2,1H3

InChI Key

BKMHRWAUFCKQFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC=CCO1

Origin of Product

United States

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